![molecular formula C8H3BrN2O4 B1460565 6-Bromo-3-cyano-2-nitrobenzoic acid CAS No. 1804403-24-4](/img/structure/B1460565.png)
6-Bromo-3-cyano-2-nitrobenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-cyano-2-nitrobenzoic acid” would consist of a benzene ring (the core structure of benzoic acid) with bromo, cyano, and nitro functional groups attached at the 6th, 3rd, and 2nd positions respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of “6-Bromo-3-cyano-2-nitrobenzoic acid” would be influenced by the electron-withdrawing nitro and cyano groups and the electron-donating bromo group . These groups could direct further chemical reactions to specific positions on the benzene ring . For example, the compound could undergo Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-3-cyano-2-nitrobenzoic acid” would be influenced by its functional groups. For instance, the presence of the polar nitro and cyano groups could enhance the compound’s solubility in polar solvents . The exact properties would need to be determined experimentally.
Mechanism of Action
The mechanism of action of “6-Bromo-3-cyano-2-nitrobenzoic acid” would depend on its application. In a biochemical context, for example, the compound might interact with biological targets through its functional groups. The nitro group could undergo reduction to form amines , while the cyano group could be hydrolyzed to form carboxylic acids .
Safety and Hazards
As with any chemical compound, handling “6-Bromo-3-cyano-2-nitrobenzoic acid” would require appropriate safety measures. The compound could potentially cause skin and eye irritation, and may be harmful if inhaled . Therefore, personal protective equipment should be worn when handling the compound, and it should be used only in a well-ventilated area .
Future Directions
The potential applications of “6-Bromo-3-cyano-2-nitrobenzoic acid” are vast, given the versatility of its functional groups. For instance, it could serve as a precursor for the synthesis of various organic compounds . Future research could explore these possibilities, as well as the compound’s potential uses in fields such as medicinal chemistry .
properties
IUPAC Name |
6-bromo-3-cyano-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-2-1-4(3-10)7(11(14)15)6(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVOJZZQWWQWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyano-2-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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